molecular formula C11H18ClNO2 B13230949 [(4,5-Dimethoxy-2-methylphenyl)methyl](methyl)amine hydrochloride

[(4,5-Dimethoxy-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13230949
M. Wt: 231.72 g/mol
InChI Key: GEHYDYFNVIXCPU-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It is known for its applications in scientific research and various chemical reactions. This compound is often used in the synthesis of other complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the methylation of 4,5-dimethoxy-2-methylbenzylamine using methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

(4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    4-Methyl-2,5-dimethoxyamphetamine: Known for its psychedelic effects and structural similarity.

    2,5-Dimethoxy-4-methylamphetamine: Another compound with similar chemical properties and applications.

    Dimethoxyamphetamine: A series of compounds with varying positions of methoxy groups on the phenyl ring.

These compounds share structural similarities but differ in their specific chemical properties and applications, making (4,5-Dimethoxy-2-methylphenyl)methylamine hydrochloride unique in its own right.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8-5-10(13-3)11(14-4)6-9(8)7-12-2;/h5-6,12H,7H2,1-4H3;1H

InChI Key

GEHYDYFNVIXCPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CNC)OC)OC.Cl

Origin of Product

United States

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